5,6-Diaminouracil 5,6-Diaminouracil 5,6-diaminouracil is an aminouracil in which the ring hydrogens at positions 5 and 6 on uracil have been replaced by amino groups. It is a pyrimidone, an aminouracil and a diamine.
Brand Name: Vulcanchem
CAS No.: 3240-72-0
VCID: VC20770729
InChI: InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
SMILES: C1(=C(NC(=O)NC1=O)N)N
Molecular Formula: C4H6N4O2
Molecular Weight: 142.12 g/mol

5,6-Diaminouracil

CAS No.: 3240-72-0

Cat. No.: VC20770729

Molecular Formula: C4H6N4O2

Molecular Weight: 142.12 g/mol

* For research use only. Not for human or veterinary use.

5,6-Diaminouracil - 3240-72-0

Specification

CAS No. 3240-72-0
Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
IUPAC Name 5,6-diamino-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
Standard InChI Key BBTNLADSUVOPPN-UHFFFAOYSA-N
Isomeric SMILES C1(=C(N=C(N=C1O)O)N)N
SMILES C1(=C(NC(=O)NC1=O)N)N
Canonical SMILES C1(=C(NC(=O)NC1=O)N)N

Introduction

Chemical Structure and Classification

5,6-Diaminouracil belongs to the class of organic compounds known as pyrimidones. These compounds contain a pyrimidine ring bearing a ketone group . The molecular structure of 5,6-Diaminouracil features a uracil base scaffold with amino groups at positions 5 and 6 of the pyrimidine ring. This specific arrangement of functional groups provides the molecule with unique chemical reactivity and biological relevance.

The compound can be structurally described as an aminouracil in which the ring hydrogens at positions 5 and 6 on uracil have been replaced by amino groups. From a classification perspective, it is simultaneously categorized as a pyrimidone, an aminouracil, and a diamine. This multi-class identification highlights the compound's structural complexity and chemical versatility.

The presence of two amino groups attached to the pyrimidine ring creates potential for hydrogen bonding interactions, which significantly influences the compound's physicochemical properties and its ability to participate in various chemical transformations and biological interactions.

Physical and Chemical Properties

5,6-Diaminouracil presents as a solid substance with a molecular formula of C₄H₆N₄O₂ . Its molecular weight has been determined to be 142.116 g/mol (average) and 142.049075456 g/mol (monoisotopic) . The compound's structure includes multiple functional groups that contribute to its chemical behavior and reactivity patterns.

The physical and chemical properties of 5,6-Diaminouracil have been extensively characterized through experimental and computational methods. Below is a comprehensive table of its predicted properties:

PropertyValueMethod
Water Solubility13.8 mg/mLALOGPS
LogP-1.5ALOGPS
LogP-2.2Chemaxon
LogS-1ALOGPS
pKa (Strongest Acidic)8.48Chemaxon
pKa (Strongest Basic)-4.1Chemaxon
Physiological Charge0Chemaxon
Hydrogen Acceptor Count4Chemaxon
Hydrogen Donor Count4Chemaxon
Polar Surface Area110.24 ŲChemaxon
Rotatable Bond Count0Chemaxon
Refractivity42.53 m³·mol⁻¹Chemaxon
Polarizability12.08 ųChemaxon
Number of Rings1Chemaxon
Bioavailability1Chemaxon
Rule of FiveYesChemaxon
Ghose FilterNoChemaxon
Veber's RuleNoChemaxon
MDDR-like RuleNoChemaxon

The relatively high water solubility (13.8 mg/mL) and negative logP values (-1.5 to -2.2) indicate that 5,6-Diaminouracil is hydrophilic in nature . This property is consistent with the presence of multiple hydrogen bond donors and acceptors in its structure. The compound's polar surface area of 110.24 Ų further supports its hydrophilic character and suggests potential limitations in passive membrane permeability .

The acid-base properties of 5,6-Diaminouracil are defined by its pKa values, with the strongest acidic pKa at 8.48 and the strongest basic pKa at -4.1 . These values influence the compound's ionization state at physiological pH, which in turn affects its solubility, absorption, and biological activity.

Synthetic Pathways and Chemical Reactivity

5,6-Diaminouracil serves as a crucial intermediate in organic synthesis, particularly in the preparation of xanthine derivatives. The compound's reactivity is largely governed by its diamine functionality, which allows for various condensation and cyclization reactions.

Role in Xanthine Synthesis

One of the most significant applications of 5,6-Diaminouracil is its use as a precursor in the synthesis of xanthine derivatives, which have important biological activities. Several synthetic procedures have been documented:

Procedure A: 5,6-Diaminouracils undergo condensation with aldehydes, resulting in imine formation, followed by oxidative cyclization to yield 8-substituted xanthine derivatives . This represents the most common route for xanthine synthesis.

Procedure B: 5,6-Diaminouracil derivatives can be treated with carboxylic acid and EDAC-HCl (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride) to form xanthine derivatives .

Procedure C: The reaction of 5,6-Diaminouracils with activated carboxylic acid chlorides leads to the formation of 6-amino-5-carboxamidouracil derivatives, which subsequently undergo ring closure to produce 8-substituted xanthines .

Conformational Studies

Research on derivatives of 5,6-Diaminouracil, particularly 6-amino-5-carboxamidouracils, has revealed interesting conformational properties. NMR spectroscopic studies have shown signal duplication in many of these derivatives, attributed to the presence of different conformers rather than regioisomers or tautomers . This conformational behavior has implications for the compounds' reactivity and biological properties.

The conformational flexibility of these derivatives depends on the nature of the substituents and the type of linker (e.g., ethynyl, styryl, or phenylethyl) . These studies provide valuable insights into the structure-activity relationships of 5,6-Diaminouracil derivatives and their corresponding xanthine products.

Chemical Modifications and Derivative Studies

Researchers have extensively investigated various modifications of the 5,6-Diaminouracil scaffold to develop compounds with enhanced properties and biological activities.

N-Substituted Derivatives

Modifications at the N1 and N3 positions of the 5,6-Diaminouracil structure have been explored to study the effects on the conformational behavior and biological properties of the resulting compounds. Different substituents such as ethyl, propargyl, and methyl groups have been introduced at these positions .

Carboxamide Derivatives

The formation of 6-amino-5-carboxamidouracil derivatives represents a key intermediate step in the synthesis of xanthines from 5,6-Diaminouracil. These carboxamide derivatives exhibit interesting conformational properties, including cis-trans amide conformational equilibria . The ratio of these conformers is influenced by factors such as:

  • Substitution pattern at the N1 and N3 positions

  • Nature of the linker (ethynyl, styryl, phenylethyl)

  • Electronic properties of the substituents

These conformational studies provide valuable information for the rational design of xanthine derivatives with optimized biological activities.

Analytical Characterization Methods

The characterization of 5,6-Diaminouracil and its derivatives has been accomplished through various analytical techniques. These methods provide crucial information about the structural, conformational, and physical properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been extensively used to study the structure and conformational behavior of 5,6-Diaminouracil derivatives, particularly 6-amino-5-carboxamidouracils. Both 1H and 13C NMR spectroscopy have revealed signal duplications in many derivatives, indicating the presence of different conformers .

Advanced NMR techniques, including dynamic and two-dimensional NMR spectroscopy, have been employed to elucidate the nature of these conformers and to study the factors influencing their equilibrium . These techniques have provided valuable insights into the structural dynamics of these compounds.

X-ray Crystallography

X-ray analysis has been used to determine the solid-state structure of 5,6-Diaminouracil derivatives . This technique provides detailed information about bond lengths, bond angles, and molecular packing, which is essential for understanding the structure-activity relationships of these compounds.

Computational Methods

Density functional theory (DFT) calculations have been applied to study the conformational properties of 5,6-Diaminouracil derivatives . These computational methods complement experimental techniques and provide additional insights into the electronic structure and energetics of different conformers.

Applications and Future Directions

The significance of 5,6-Diaminouracil in medicinal chemistry and pharmaceutical research stems from its role as a precursor for biologically active compounds. Current applications and potential future directions for research on this compound and its derivatives include:

Development of Adenosine Receptor Antagonists

The xanthine derivatives synthesized from 5,6-Diaminouracil, particularly 8-arylethynylxanthines, show promise as adenosine A2A receptor antagonists . These compounds have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's dementia, as well as in cancer immunotherapy.

Structural Optimization Studies

Ongoing research focuses on the optimization of the structure of 5,6-Diaminouracil derivatives to enhance their biological properties. Modifications of substituents at various positions and exploration of different linkers are being investigated to improve the affinity, selectivity, and pharmacokinetic properties of the resulting compounds.

Photochemical Stability Studies

An interesting aspect of research on xanthine derivatives derived from 5,6-Diaminouracil is the investigation of their photochemical stability. Studies have shown that while styrylxanthine derivatives exhibit photosensitivity, arylethynylxanthine derivatives are photochemically stable . This finding has implications for the development of drug candidates with improved stability profiles.

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